2-Isobutoxybenzamidine 2-Isobutoxybenzamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14153507
InChI: InChI=1S/C11H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13)
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

2-Isobutoxybenzamidine

CAS No.:

Cat. No.: VC14153507

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutoxybenzamidine -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-(2-methylpropoxy)benzenecarboximidamide
Standard InChI InChI=1S/C11H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13)
Standard InChI Key HNTRYPFDBNXKOS-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=CC=CC=C1C(=N)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Isobutoxybenzamidine (IUPAC name: 2-(2-methylpropoxy)benzamidine) consists of a benzamidine core (a benzene ring bonded to an amidine group, -C(NH2)2) with an isobutoxy (-O-CH2CH(CH3)2) substituent at the second position of the aromatic ring. The amidine group contributes to its basicity and ability to interact with biological targets, such as serine proteases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17N2O
Molecular Weight205.28 g/molCalculated
IUPAC Name2-(2-methylpropoxy)benzamidineDerived
SMILESCC(C)COC1=CC=CC=C1C(=N)NDerived

The molecular weight is calculated based on the formula C12H17N2O, consistent with analogous benzamidine derivatives .

Synthesis and Synthetic Routes

General Synthesis Strategies

Benzamidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For 2-Isobutoxybenzamidine, a plausible route involves:

  • Introduction of the Isobutoxy Group: Reaction of 2-hydroxybenzamide with isobutyl bromide in the presence of a base (e.g., K2CO3) to yield 2-isobutoxybenzamide .

  • Conversion to Amidines: Treatment of the intermediate amide with PCl5 or POCl3 followed by ammonia to form the amidine group .

Key Reaction Steps:

2-Hydroxybenzamide+Isobutyl bromideBase2-IsobutoxybenzamidePCl5/NH32-Isobutoxybenzamidine\text{2-Hydroxybenzamide} + \text{Isobutyl bromide} \xrightarrow{\text{Base}} \text{2-Isobutoxybenzamide} \xrightarrow{\text{PCl}_5/\text{NH}_3} \text{2-Isobutoxybenzamidine}

This method parallels procedures used for synthesizing N-substituted benzamides and amidines, as demonstrated in studies on antiproliferative agents .

Physicochemical and Spectroscopic Properties

Chromatographic Behavior

Gas chromatography (GC) data for structurally similar compounds, such as 2-methyl-N-isobutylbenzamide, reveal retention indices of 1652 on a 5% phenyl methyl siloxane column . These conditions (30 m column, 0.25 mm diameter, 15°C/min temperature ramp) may be applicable for analyzing 2-Isobutoxybenzamidine, though experimental validation is required.

Spectral Characteristics

While specific NMR or IR data for 2-Isobutoxybenzamidine are unavailable, related compounds exhibit:

  • 1H NMR: Aromatic protons (δ 6.8–7.5 ppm), isobutoxy -OCH2- (δ 3.3–3.7 ppm), and amidine NH2 (δ 5.5–6.0 ppm) .

  • MS: Molecular ion peaks at m/z 205 (M+) and fragment ions corresponding to the loss of the isobutoxy group .

Biological Activity and Mechanisms

Protease Inhibition

Benzamidines are well-documented inhibitors of serine proteases (e.g., trypsin, thrombin). The amidine group interacts with the enzyme’s active site, forming hydrogen bonds with aspartate residues . The isobutoxy substituent may enhance binding affinity by occupying hydrophobic pockets, as seen in N-substituted benzimidazole carboxamides .

Applications in Medicinal Chemistry

Therapeutic Prospects

  • Anticoagulants: As thrombin inhibitors, benzamidines may prevent thrombus formation.

  • Anticancer Agents: Structural similarities to antiproliferative compounds imply potential use in oncology .

  • Antimicrobials: Triazole-containing benzamidines demonstrate antifungal activity, hinting at broader applications .

Analytical and Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

As per NIST data , optimal GC conditions for related compounds include:

  • Column: 5% phenyl methyl siloxane (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 60°C initial, ramped at 15°C/min to 270°C.

Nuclear Magnetic Resonance (NMR)

Predicted 13C NMR shifts for 2-Isobutoxybenzamidine:

  • Aromatic carbons: δ 115–140 ppm.

  • Amidine carbon: δ 160–165 ppm.

  • Isobutoxy carbons: δ 20–30 ppm (CH3), 70–75 ppm (OCH2) .

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